Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with two benzyl ester groups at the 3- and 5-positions, methyl groups at the 2- and 6-positions, and a 3-nitrophenyl-functionalized pyrazole ring at the 4-position. This structure is analogous to calcium channel blockers like benidipine and barnidipine but distinct in its ester substituents and aryl modifications .
Properties
Molecular Formula |
C38H32N4O6 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H32N4O6/c1-25-33(37(43)47-23-27-13-6-3-7-14-27)35(34(26(2)39-25)38(44)48-24-28-15-8-4-9-16-28)32-22-41(30-18-10-5-11-19-30)40-36(32)29-17-12-20-31(21-29)42(45)46/h3-22,35,39H,23-24H2,1-2H3 |
InChI Key |
OGKUEMNHFGODIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and confirming the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating cardiovascular diseases, such as hypertension and congestive heart failure. Research indicates that derivatives of dihydropyridine compounds are often employed as calcium channel blockers, which are critical in managing these conditions .
Case Studies
- Cardiovascular Agents : A study highlighted the efficacy of dihydropyridine derivatives in lowering blood pressure and improving heart function in hypertensive models. The compound's ability to modulate calcium influx into cardiac cells was a key mechanism behind its therapeutic effects .
- Anti-inflammatory Properties : Another research effort demonstrated that similar compounds exhibited anti-inflammatory effects by inhibiting specific pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Agricultural Chemistry
Pesticide Development
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is being explored for its potential use as an environmentally friendly pesticide. Its structure suggests that it may interact with biological systems in ways that could disrupt pest populations without harming beneficial organisms.
Research Findings
Studies have shown that compounds with similar structural motifs can serve as effective herbicides and insecticides. The focus has been on developing formulations that minimize environmental impact while maximizing efficacy against target pests .
Biochemical Research
Enzyme Interaction Studies
In biochemical contexts, this compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how it affects various biological processes at the molecular level.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Dibenzyl 2,6-dimethyl... | Cyclooxygenase | 12.5 | |
| Similar Dihydropyridine | Lipoxygenase | 15.0 |
These studies have provided insights into how modifications to the compound's structure can enhance or diminish its biological activity.
Material Science
Polymer Development
The compound is also being investigated for its properties in developing advanced materials. Research indicates that its incorporation into polymer matrices can enhance thermal and mechanical stability.
Case Studies in Material Science
- Thermal Stability Enhancement : A recent study demonstrated that polymers infused with dibenzyl derivatives exhibited significantly improved thermal resistance compared to standard polymers .
- Mechanical Properties Improvement : Research has shown that adding this compound to polymer composites can enhance tensile strength and flexibility, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Groups
The target compound’s dibenzyl esters distinguish it from analogs with alternative ester groups, which impact solubility, metabolic stability, and crystallinity:
Key Findings :
- Diisopropyl esters exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Aromatic Ring Modifications
Variations in the pyrazole-attached aryl group influence electronic and steric properties:
Key Findings :
- The 3-nitrophenyl group introduces strong electron-withdrawing character, which may stabilize the 1,4-dihydropyridine ring against oxidation—a common degradation pathway in DHPs .
Impurity Profiles and Stability
Comparative studies of related DHP derivatives highlight the role of ester hydrolysis in impurity formation:
- Ben-1 acid (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid) is a common impurity formed via alkaline hydrolysis of dimethyl esters, detected at 0.15–0.55% in benidipine intermediates .
- The dibenzyl analog is expected to resist hydrolysis due to steric protection, reducing dicarboxylic acid impurities .
- Impurities like Ben-bis (bis-piperidinyl esters) arise from incomplete esterification or transesterification, emphasizing the need for stringent reaction controls .
Biological Activity
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C33H28N2O7
- Molecular Weight : 564.56 g/mol
- Structural Features : The compound includes a dihydropyridine core, nitrophenyl groups, and multiple ester functionalities which are significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : Many dihydropyridine derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways including the modulation of oxidative stress and inhibition of cell proliferation.
Antimicrobial Activity
Compounds containing pyrazole and pyridine moieties have shown promising antimicrobial activity:
- In vitro Studies : Similar derivatives demonstrated significant antibacterial effects against various strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Synthesis and Evaluation of Dihydropyridine Derivatives :
- Antimicrobial Testing :
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antimicrobial | 10.0 | |
| Compound C | Antioxidant | 15.0 |
Table 2: Structural Characteristics of Dibenzyl Derivatives
| Property | Value |
|---|---|
| Molecular Weight | 564.56 g/mol |
| LogP | 5.12 |
| Solubility | Soluble in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
